molecular formula C17H27NO5 B571552 (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid CAS No. 1334321-39-9

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid

Cat. No. B571552
M. Wt: 325.405
InChI Key: UKCKDSNFBFHSHC-JGCLWBMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid” is a versatile material used in scientific research1. Its unique structure enables various applications, such as drug synthesis and organic chemistry investigations1, making it an essential component for advancing scientific knowledge1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it is used in scientific research, including drug synthesis and organic chemistry investigations1. More detailed information about its synthesis might be available in specialized chemical databases or scientific literature.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, understanding the molecular structure of a compound is crucial in bioinformatics and sequence analysis2. The 3D structures of molecules are of major importance to their functions in nature2.



Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving this compound. However, its unique structure enables various applications, including drug synthesis and organic chemistry investigations1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results. However, the unique physical and chemical properties of similar materials have attracted much attention from chemists, physicists, and material scientists due to their potential use in medical and sustainable organic (bio)electronics settings3.


Scientific Research Applications

Synthesis of Complex Molecules

A study by Groth and Meldal (2001) showcases the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, demonstrating a novel approach toward the combinatorial solid-phase synthesis of peptide isosteres. The research highlights the use of tert-butoxycarbonyl (Boc) protected compounds in facilitating the synthesis and manipulation of complex molecules under mild conditions, which is critical for developing novel peptides and peptide mimetics (Groth & Meldal, 2001).

Drug Development Intermediates

In another application, Alonso et al. (2005) described an enantioselective synthesis of a compound structurally related to (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid, highlighting the process's scalability and potential in pharmaceutical synthesis. This work underlines the importance of such compounds in the chiral synthesis of drug intermediates, showcasing how modifications can lead to the efficient production of pharmaceutically relevant molecules (Alonso et al., 2005).

Novel Synthetic Methodologies

Wang Yu-huan (2009) demonstrated the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, showcasing the versatility of (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid derivatives in constructing thiazolyl-based compounds. This study contributes to the expansion of synthetic methodologies for producing thiazole-containing molecules, which are of significant interest due to their biological activities (Wang Yu-huan, 2009).

Safety And Hazards

The search results do not provide specific information about the safety and hazards associated with this compound. It is always important to handle chemical compounds with appropriate safety measures, especially when used in a laboratory setting.


Future Directions

The compound “(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid” is a versatile material used in scientific research1. Its unique structure enables various applications, such as drug synthesis and organic chemistry investigations1, suggesting that it may have potential for future research and applications in these areas.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

(2R)-2-(3-hydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCKDSNFBFHSHC-JGCLWBMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid

CAS RN

361442-00-4
Record name (2S)-[(tert-butoxycarbonyl)amino](3-hydroxytricyclo[3.3.1.1 3,7]dec-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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